2-Fluorothiophene-3-carbaldehyde
Overview
Description
2-Fluorothiophene-3-carbaldehyde is a fluorinated thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. The introduction of a fluorine atom at the 2-position and an aldehyde group at the 3-position of the thiophene ring imparts unique chemical properties to this compound. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 2-Fluorothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. Direct fluorination of thiophene with molecular fluorine (F₂) is one method, although it is not very selective . Another method involves the reaction of thiophene derivatives with fluorinating agents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃) in the presence of suitable catalysts . Industrial production methods often involve the use of these fluorinating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluorothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions
Scientific Research Applications
2-Fluorothiophene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Fluorothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
2-Fluorothiophene-3-carbaldehyde can be compared with other fluorinated thiophene derivatives, such as 2-fluorothiophene and 3-fluorothiophene. These compounds share similar structural features but differ in the position of the fluorine atom and the presence of additional functional groups. The unique combination of the fluorine atom and the aldehyde group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-fluorothiophene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJGXWAAXFASIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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